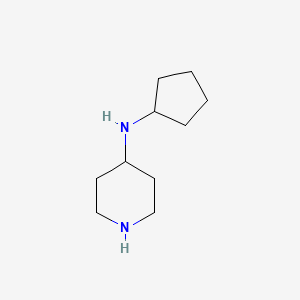

N-cyclopentylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

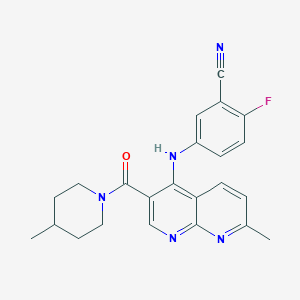

The synthesis of N-cyclopentylpiperidin-4-amine and related compounds typically involves strategies to construct the piperidine ring, followed by the introduction of the cyclopentyl group. For instance, one approach to synthesizing piperidine derivatives is through acid-mediated cyclisation of amine-substituted enones, as demonstrated by Bell et al. (2018), who developed a method for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation (Bell, Harkiss, Wellaway, & Sutherland, 2018). This approach underscores the versatility in synthesizing piperidine cores, which could be adapted for this compound.

Aplicaciones Científicas De Investigación

1. Synthesis of Perfluorochemicals for Blood Substitutes

N-cyclopentylpiperidin-4-amine has been used in the synthesis of perfluorochemicals, which are explored as potential blood substitutes. The process involves electrochemical fluorination, yielding various F-amines and their isomers with rearranged structures, supporting the development of medical alternatives in blood transfusion practices (Ono et al., 1989).

2. Catalyst in Reductive Amination of Ketones

This compound plays a role in the catalytic reductive amination of cyclopentanone, a process significant in the production of pesticides, cosmetics, and medicines. Catalysts involving this compound exhibit high performance and stability, contributing to the efficient synthesis of cyclopentylamine (Guo et al., 2019).

3. Microbial Engineering for N-Functionalized Amines

In microbial engineering, this compound is relevant for producing N-functionalized amines. These amines are crucial in pharmaceuticals and fine chemicals, with applications ranging from antibiotics to immunosuppressants. The compound's involvement in metabolic engineering and heterologous N-functionalizing enzymes highlights its importance in sustainable manufacturing routes (Mindt et al., 2020).

4. Iron-Catalyzed Reactions in Organic Synthesis

In organic synthesis, this compound is utilized in iron(III) halide-promoted aza-Prins cyclization, forming azacycles and contributing to the development of new drugs. This illustrates the compound's utility in the synthesis of pharmaceutically significant compounds (Bolm et al., 2004).

5. Reduction of Nitro Compounds

The compound has applications in the reduction of nitro compounds to amines, which is fundamental in synthesizing drugs, biologically active molecules, and various pharmaceutical products. Its use in conjunction with graphene-based catalysts demonstrates its role in environmentally-friendly and efficient chemical processes (Nasrollahzadeh et al., 2020).

Safety and Hazards

Direcciones Futuras

The future directions for the study of N-cyclopentylpiperidin-4-amine and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their significant potential in drug discovery .

Propiedades

IUPAC Name |

N-cyclopentylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJYRNIARRMKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Tert-butyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B2480387.png)

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2480402.png)

![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)

![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)